molecular formula C13H16ClN3O4S B6906801 N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide

Cat. No.: B6906801
M. Wt: 345.80 g/mol
InChI Key: RMNDUYDEUFBVGP-UHFFFAOYSA-N
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Description

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a furan ring, a pyrrole ring, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O4S/c1-15-22(19,20)12-4-9(8-21-12)13(18)17(3)7-11-5-10(14)6-16(11)2/h4-6,8,15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNDUYDEUFBVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CO1)C(=O)N(C)CC2=CC(=CN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Chlorination: The pyrrole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Furan Ring Formation: The furan ring can be synthesized through the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the furan ring with a sulfonyl chloride in the presence of a base.

    Final Coupling: The chlorinated pyrrole and the sulfonamide-substituted furan are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methyl-5-(methylsulfamoyl)furan-3-carboxamide: shares similarities with other sulfonamide-containing compounds, such as sulfa drugs used as antibiotics.

    This compound: is also similar to other furan-containing compounds, which are known for their aromaticity and chemical stability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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